3-[(3-Chloropropanoyl)amino]benzoic acid 3-[(3-Chloropropanoyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1153810-62-8
VCID: VC3349228
InChI: InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
SMILES: C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol

3-[(3-Chloropropanoyl)amino]benzoic acid

CAS No.: 1153810-62-8

Cat. No.: VC3349228

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Chloropropanoyl)amino]benzoic acid - 1153810-62-8

Specification

CAS No. 1153810-62-8
Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
IUPAC Name 3-(3-chloropropanoylamino)benzoic acid
Standard InChI InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Standard InChI Key NMWZONLMPZNTPM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O

Introduction

Synthesis and Preparation Methods

The synthesis of 3-[(3-Chloropropanoyl)amino]benzoic acid would typically follow pathways similar to those employed for its positional isomers. The most efficient route involves the acylation of 3-aminobenzoic acid with 3-chloropropanoyl chloride in the presence of an appropriate base.

The general reaction can be represented as:

3-Aminobenzoic acid + 3-Chloropropanoyl chloride → 3-[(3-Chloropropanoyl)amino]benzoic acid + HCl

This reaction parallels the documented synthesis of 4-[(3-Chloropropanoyl)amino]benzoic acid, which employs similar reagents. The reaction typically proceeds under the following conditions:

  • An aprotic solvent system such as tetrahydrofuran (THF) or dichloromethane

  • A base such as pyridine or triethylamine to neutralize the hydrogen chloride generated

  • Controlled temperature conditions, often beginning at 0°C and gradually warming to room temperature

  • Reaction time of approximately 4-6 hours for optimal conversion

Purification methods would include washing with dilute acid to remove excess base, followed by recrystallization from an appropriate solvent system or column chromatography to achieve high purity.

Chemical Reactivity

The chemical behavior of 3-[(3-Chloropropanoyl)amino]benzoic acid is governed by its three reactive functional groups, each participating in characteristic reaction types:

Nucleophilic Substitution Reactions

The terminal chlorine atom readily undergoes nucleophilic substitution reactions with various nucleophiles. Common nucleophiles and their resulting products include:

  • Amines: Producing amino-substituted derivatives with potential biological activities

  • Azide ion: Forming azido intermediates that can be further reduced to amines

  • Thiols: Creating thioether linkages with applications in bioconjugation chemistry

  • Cyanide: Generating nitrile derivatives that serve as precursors to carboxylic acids and amides

Hydrolysis Reactions

Both the amide bond and carboxylic acid function can undergo hydrolysis under appropriate conditions:

  • Amide hydrolysis: Under acidic or basic conditions, yielding 3-aminobenzoic acid and 3-chloropropanoic acid

  • Esterification: The carboxylic acid group reacts with alcohols to form corresponding esters, similar to the ethyl ester derivative documented for the 2-position isomer

Reduction Reactions

The carbonyl functionality in the amide linkage can be reduced by strong reducing agents:

  • Lithium aluminum hydride (LiAlH4) or borane derivatives can reduce the amide to form the corresponding secondary amine

  • Selective reduction of the carboxylic acid to an alcohol is possible using appropriate reducing agents

Research Applications

Synthetic Intermediate

3-[(3-Chloropropanoyl)amino]benzoic acid serves as a versatile building block in organic synthesis for more complex molecules:

  • The reactive chlorine terminus provides a handle for attachment to other molecular fragments

  • The carboxylic acid group enables conjugation to amines, alcohols, or other nucleophiles

  • The amide linkage offers structural rigidity and hydrogen bonding capability

Medicinal Chemistry Applications

In drug discovery, compounds with this structural framework have multiple applications:

  • As potential pharmacophores in structure-activity relationship studies

  • As scaffolds for fragment-based drug design

  • As probes for investigating biological mechanisms

Comparative Analysis with Structural Analogues

Positional Isomers Comparison

The meta-substitution pattern of 3-[(3-Chloropropanoyl)amino]benzoic acid creates distinctive properties compared to its ortho and para isomers:

Property2-[(3-Chloropropanoyl)amino]benzoic acid3-[(3-Chloropropanoyl)amino]benzoic acid4-[(3-Chloropropanoyl)amino]benzoic acid
Molecular FormulaC10H10ClNO3C10H10ClNO3C10H10ClNO3
Molecular Weight227.64 g/mol227.64 g/mol227.64 g/mol
Intramolecular H-bondingSignificant (between amide NH and carboxyl)MinimalNone
Electronic EffectsElectron-withdrawing groups in proximityDistributed electronic effectsPara-relationship enhances conjugation
Spatial ArrangementCompact, potential steric hindranceIntermediate accessibilityMost accessible functional groups
Documented ActivitiesAnti-inflammatory potentialNot specifically documentedAntimicrobial properties

Ester Derivatives Comparison

Comparison with ester derivatives such as Ethyl 2-[(3-chloropropanoyl)amino]benzoate suggests that esterification of 3-[(3-Chloropropanoyl)amino]benzoic acid would:

  • Increase lipophilicity, potentially enhancing membrane permeability

  • Modify hydrogen bonding capabilities by removing the carboxylic acid proton

  • Potentially serve as a prodrug form with improved pharmacokinetic properties

  • Alter crystal packing and physical properties such as melting point and solubility

Structure-Activity Relationship Insights

Comparative analysis of benzoic acid derivatives with various substitution patterns reveals several structure-activity trends:

  • Meta-substitution often provides a balance between the distinctive properties of ortho (which can exhibit intramolecular interactions) and para (which maximizes resonance effects) substitution

  • The 3-chloropropanoyl group presents a reactive electrophilic site located at an optimal distance from the aromatic ring

  • The specific arrangement of hydrogen bond donors and acceptors in the meta-isomer creates a unique pharmacophore pattern

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